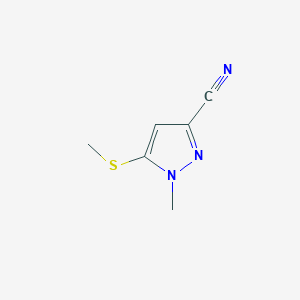
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as EPPC, is a synthetic compound that has gained attention in the scientific community due to its potential use in pharmacological research. EPPC belongs to the class of piperidine compounds and is known to have a unique mechanism of action that makes it an attractive candidate for further investigation.
Wirkmechanismus
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide's mechanism of action involves its interaction with the sigma-1 receptor. This receptor is known to be involved in various cellular processes, including calcium signaling, lipid metabolism, and cell survival. This compound has been shown to have a high affinity for the sigma-1 receptor, which results in the activation of downstream signaling pathways that can have various effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which can have effects on mood and behavior. This compound has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for conditions characterized by inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its unique mechanism of action. This makes it a valuable tool for investigating the sigma-1 receptor and its downstream signaling pathways. Additionally, this compound has been shown to have a high affinity for the sigma-1 receptor, which makes it a potent activator of this receptor. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of future research could be to investigate its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to investigate the potential use of this compound as an anti-inflammatory agent. Finally, more research could be conducted to investigate the potential toxicity of this compound and to determine safe dosages for use in lab experiments.
Synthesemethoden
The synthesis of N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the reaction of 2-ethylphenylmagnesium bromide with propargyl chloride, followed by the reaction with piperidine-4-carboxylic acid chloride. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied extensively for its potential use in pharmacological research. It has been shown to have activity as a sigma-1 receptor agonist, which is a type of protein that is involved in various cellular processes. This activity makes this compound a potential therapeutic agent for a range of conditions, including neurodegenerative diseases, depression, and anxiety.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-11-19-12-9-15(10-13-19)17(20)18-16-8-6-5-7-14(16)4-2/h1,5-8,15H,4,9-13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZOQVLIDPYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrazine-2-carboxamide](/img/structure/B2827696.png)



![(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2827704.png)

![Ethyl 4-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate](/img/structure/B2827707.png)
![4-tert-butyl-N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2827708.png)
![(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide](/img/structure/B2827710.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2827713.png)

